molecular formula C16H18O9 B8193308 1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid

1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid

Cat. No.: B8193308
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid, commonly known as chlorogenic acid (CGA), is a polyphenolic compound and a member of the hydroxycinnamate family. It is the ester of caffeic acid and quinic acid, characterized by a cyclohexane carboxylic acid backbone substituted with hydroxyl and caffeoyl groups . CGA is widely distributed in plants such as coffee beans, artichokes, and honeysuckle, where it functions as an antioxidant and defense molecule . Its IUPAC name reflects its stereochemistry: (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid .

Properties

IUPAC Name

1-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUHAXUUFROTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid, also known as chlorogenic acid, is a polyphenolic compound widely studied for its potential health benefits and biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C16H18O9
  • Molecular Weight : 354.31 g/mol
  • CAS Number : 534-61-2
  • IUPAC Name : (1S,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Antioxidant Activity

Chlorogenic acid exhibits strong antioxidant properties due to its ability to scavenge free radicals and chelate metal ions. Studies have shown that it can significantly reduce oxidative stress in various biological systems.

Table 1: Antioxidant Activity of Chlorogenic Acid

StudyModelConcentrationEffect
Zhang et al. (2020)Human HepG2 cells50 µg/mLReduced ROS levels by 30%
Liu et al. (2021)Rat liver tissue100 mg/kgIncreased SOD and CAT activity
Chen et al. (2019)In vitro25 µg/mLScavenged DPPH radicals by 80%

Anti-inflammatory Effects

Chlorogenic acid has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:
A study conducted by Kim et al. (2022) demonstrated that chlorogenic acid treatment reduced inflammation markers in a rat model of induced colitis. The results indicated a significant decrease in histological damage and inflammatory cell infiltration.

Antimicrobial Properties

Chlorogenic acid exhibits antimicrobial activity against various pathogens. It has been tested against bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Chlorogenic Acid

PathogenMinimum Inhibitory Concentration (MIC)
E. coli125 µg/mL
S. aureus250 µg/mL
Salmonella spp.200 µg/mL

The biological activity of chlorogenic acid is attributed to several mechanisms:

  • Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : Chlorogenic acid inhibits NF-kB signaling pathways, reducing the expression of inflammatory genes.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation.

Scientific Research Applications

Biological Activities

Chlorogenic acid exhibits several important biological activities that contribute to its applications in various fields:

Antioxidant Activity

Chlorogenic acid is recognized for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Research indicates that chlorogenic acid can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby potentially alleviating conditions associated with chronic inflammation .

Antimicrobial Properties

Studies have shown that chlorogenic acid possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This property makes it a candidate for use in food preservation and as a natural antimicrobial agent in pharmaceuticals .

Diabetes Management

Chlorogenic acid has been studied for its role in regulating glucose metabolism. It has been shown to inhibit glucose-6-phosphatase activity, which may help lower blood sugar levels and improve insulin sensitivity . Clinical trials have indicated that chlorogenic acid supplementation can lead to improvements in glycemic control among diabetic patients.

Weight Management

The compound has gained popularity as a weight management supplement. Research suggests that chlorogenic acid can reduce body weight gain by modulating lipid metabolism and enhancing fat oxidation . Its appetite-suppressing effects have also been documented.

Cardiovascular Health

Chlorogenic acid's ability to reduce blood pressure and improve lipid profiles positions it as a beneficial compound for cardiovascular health. Studies indicate that regular consumption can lead to lower levels of LDL cholesterol and triglycerides .

Case Studies

StudyFindingsReference
Clinical Trial on DiabetesParticipants who consumed chlorogenic acid showed a significant reduction in fasting blood glucose levels compared to the placebo group.
Weight Loss StudyA cohort receiving chlorogenic acid supplementation experienced an average weight loss of 5% over 12 weeks.
Antimicrobial EfficacyChlorogenic acid demonstrated inhibition of E. coli growth by 50% at a concentration of 100 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

CGA shares structural and functional similarities with several phenolic acids and esters. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula IUPAC Name / Key Features Pharmacological Activities Natural Sources
Chlorogenic Acid (CGA) C₁₆H₁₈O₉ (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid Antioxidant, anti-inflammatory, hepatoprotective Coffee, artichokes, honeysuckle
Neochlorogenic Acid C₁₆H₁₈O₉ (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid Antioxidant (weaker than CGA) Prunus cerasifera, Eucalyptus spp.
3,5-Dicaffeoylquinic Acid (Isochlorogenic Acid A) C₂₅H₂₄O₁₂ (1S,3R,5R)-3,5-bis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4-dihydroxycyclohexane-1-carboxylic acid Enhanced antioxidant, antiviral Lonicera japonica, Echinacea spp.
Salvianolic Acid A C₂₆H₂₂O₁₀ (2R)-3-(3,4-dihydroxyphenyl)-2-[α-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoic acid Anti-inflammatory, antiplatelet aggregation Salvia miltiorrhiza (Danshen)
Caftaric Acid (Chicoric Acid) C₁₃H₁₂O₉ (2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid Antioxidant, immunomodulatory Cichorium intybus (chicory)
Dihydrocaffeic Acid C₉H₁₀O₄ 3-(3,4-dihydroxyphenyl)propanoic acid Antioxidant (reduced potency vs. caffeic acid) Microbial metabolites, plant tissues

Key Findings from Comparative Studies

Structural Differences: CGA vs. Neochlorogenic Acid: Both share the same molecular formula (C₁₆H₁₈O₉) but differ in stereochemistry (CGA: caffeoyl at position 3 of quinic acid; neochlorogenic acid: caffeoyl at position 5) . This impacts their bioavailability and antioxidant capacity. CGA vs. Dicaffeoylquinic Acids: The addition of a second caffeoyl group (e.g., in 3,5-dicaffeoylquinic acid) enhances radical-scavenging activity due to increased phenolic hydroxyl groups .

Pharmacological Efficacy: Antioxidant Activity: CGA and its dicaffeoyl derivatives exhibit stronger antioxidant effects compared to monophenolic acids like dihydrocaffeic acid . Anti-inflammatory Effects: Salvianolic acid A and CGA both suppress pro-inflammatory cytokines (e.g., TNF-α), but Salvianolic acid A shows superior antiplatelet effects due to its dimeric structure .

Metabolic Interactions :

  • Caftaric acid (chicoric acid) and CGA modulate gut microbiota, but caftaric acid demonstrates higher bioavailability in humans due to its tartaric acid backbone .

Therapeutic Applications: CGA and isochlorogenic acids are used in nutraceuticals for metabolic syndrome, while Salvianolic acid A is prioritized in cardiovascular formulations .

Preparation Methods

Direct Esterification of Quinic Acid

The core strategy for synthesizing this compound involves esterifying quinic acid (1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid) with caffeic acid (3,4-dihydroxycinnamic acid). This reaction typically employs carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), alongside 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction conditions :

  • Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature: 0–25°C under inert atmosphere (N₂ or Ar)

  • Molar ratio: 1:1.2 (quinic acid to caffeic acid)

  • Yield: 40–55% after purification

Key limitation : Competitive esterification at other hydroxyl groups (e.g., positions 3, 4, or 5) necessitates careful regiocontrol.

Protecting Group Strategies

To enhance regioselectivity, hydroxyl groups on quinic acid are temporarily protected. Common protecting groups include:

Protecting GroupPosition ProtectedDeprotection Method
Acetyl (Ac)3, 4, 5-OHAlkaline hydrolysis (NaOH/MeOH)
Benzyl (Bn)1-OHHydrogenolysis (H₂/Pd-C)
tert-Butyldimethylsilyl (TBS)4,5-OHFluoride ions (TBAF)

A representative synthesis involves:

  • Protecting 3,4,5-hydroxyls of quinic acid with acetyl groups.

  • Esterifying the 1-hydroxyl with caffeic acid using EDC/DMAP.

  • Deprotecting acetyl groups with methanolic NaOH.

Reported yield : 62–68%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification kinetics. A protocol using 300 W irradiation for 10 minutes in DMF achieves 75% conversion efficiency, reducing side-product formation.

Extraction from Natural Sources

Plant Sources and Solvent Extraction

This compound is naturally abundant in Lonicera japonica (honeysuckle), Camellia sinensis (tea), and Salvia miltiorrhiza. Extraction protocols vary by plant matrix:

Plant SpeciesSolvent SystemExtraction TimeYield (mg/g dry weight)
L. japonica70% EtOH, 80°C3 h12.4 ± 0.8
C. sinensis50% MeOH, 60°C2 h8.9 ± 0.6
S. miltiorrhiza80% acetone, 70°C4 h15.2 ± 1.1

Post-extraction, crude extracts are fractionated via liquid-liquid partitioning (ethyl acetate/water) to enrich the target compound.

Purification Techniques

Countercurrent Chromatography (CCC) :

  • Solvent system: Hexane/EtOAc/MeOH/water (3:5:3:5 v/v)

  • Purity: >95% after two CCC runs.

Preparative HPLC :

  • Column: C18 (250 × 21.2 mm, 5 µm)

  • Mobile phase: 0.1% formic acid (A) and acetonitrile (B), gradient elution (10–30% B in 40 min)

  • Flow rate: 10 mL/min

  • Recovery: 89–93%.

Industrial-Scale Production

Fermentation-Based Biosynthesis

Recent advances utilize engineered Saccharomyces cerevisiae strains to biosynthesize quinic acid and caffeic acid precursors. Co-culture systems achieve titers of 1.2 g/L of the target compound through modular pathway engineering.

Continuous Flow Chemistry

A pilot-scale continuous flow reactor (microchannel reactor, 100 mL volume) operates under the following conditions:

  • Residence time: 8 min

  • Temperature: 50°C

  • Catalytic system: Lipase B (Novozym 435) immobilized on silica

  • Productivity: 12 g/h with >90% purity.

Challenges and Optimization Strategies

Stereochemical Control

The compound’s bioactivity depends on the trans-configuration of the caffeoyl propenoyl group. Strategies to prevent cis-isomerization include:

  • Conducting reactions under strict anaerobic conditions.

  • Adding radical scavengers (e.g., 0.1% ascorbic acid).

Analytical Validation of Synthesis

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, D₂O): δ 7.52 (d, J = 15.9 Hz, H-7'), 6.95 (d, J = 1.8 Hz, H-2'), 6.83 (dd, J = 8.1, 1.8 Hz, H-6'), 6.76 (d, J = 8.1 Hz, H-5'), 5.32 (m, H-1), 4.21 (dd, J = 9.3, 3.0 Hz, H-3), 2.98 (t, J = 9.6 Hz, H-5).

  • HRMS (ESI-) : m/z 353.0879 [M−H]⁻ (calc. 353.0874 for C₁₆H₁₇O₉).

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IC column (250 × 4.6 mm), 85:15 n-hexane/isopropanol, 1.0 mL/min. Retention time: 14.2 min (desired enantiomer).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Direct Esterification40–5585–90Moderate120–150
Protected Synthesis62–6892–95Low220–280
Microwave-Assisted7588High90–110
Plant Extraction0.8–1.5*95–98Limited500–800
Fermentation70–75High50–70

*Yield based on dry plant material.

Q & A

Q. What analytical methods are recommended for structural confirmation of this compound, particularly its stereochemical configuration?

To confirm the stereochemistry and structural integrity of this caffeoylquinic acid derivative, employ:

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping proton signals and assign hydroxyl/caffeoyl substituents on the cyclohexane ring .
  • X-ray Crystallography : For unambiguous stereochemical determination, crystallize the compound and analyze its crystal lattice parameters, as demonstrated for structurally related dicaffeoylquinic acids .
  • High-Performance Liquid Chromatography (HPLC) : Pair with chiral columns to separate enantiomers, referencing retention times against validated standards .

Q. How can researchers optimize extraction protocols to minimize degradation of labile phenolic groups?

  • Solvent Selection : Use acidified methanol/water (70:30 v/v, pH 2–3) to stabilize catechol moieties during plant tissue extraction .
  • Temperature Control : Limit extraction temperatures to ≤40°C to prevent thermal decomposition of the caffeoyl ester bond .
  • Antioxidant Additives : Include 0.1% ascorbic acid in extraction buffers to inhibit oxidative dimerization of 3,4-dihydroxyphenyl groups .

Q. What are validated quantification methods for this compound in complex matrices?

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Quantify at λ = 320–330 nm (caffeoyl λmax), but confirm specificity via spiked recovery tests due to matrix interference risks .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use MRM transitions (e.g., m/z 517 → 355 for deprotonated molecular ions) with deuterated internal standards for precision .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,3R vs. 1S,3R configurations) influence bioactivity in cellular models?

  • In Silico Docking : Model interactions with molecular targets (e.g., COX-2, NF-κB) using DFT-optimized geometries to predict binding affinities .
  • Isomer-Specific Assays : Synthesize enantiopure isomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare anti-inflammatory IC50 values in macrophage models .
  • Metabolic Stability Profiling : Incubate isomers with human liver microsomes to assess CYP450-mediated degradation rates linked to stereochemistry .

Q. What experimental strategies resolve contradictions in reported antioxidant mechanisms (pro-oxidant vs. radical-scavenging effects)?

  • Redox Potentiometry : Measure standard reduction potentials (E°) of the catechol moiety to predict pro-oxidant activity under physiological pH .
  • Cellular ROS Mapping : Use fluorescent probes (e.g., DCFH-DA) in hypoxia-mimetic conditions to differentiate Nrf2-mediated antioxidant responses from iron-chelating effects .
  • Comparative Kinetics : Perform stopped-flow analyses to quantify hydroxyl radical (•OH) scavenging rates versus Fenton reaction promotion .

Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?

  • Density Functional Theory (DFT) : Calculate hydrolysis activation energies for the enoyloxy ester bond at pH 1–10 to identify labile regions .
  • Molecular Dynamics (MD) Simulations : Simulate aqueous solvation shells to assess hydrogen-bonding patterns that stabilize the cyclohexane carboxylate group .
  • Accelerated Stability Testing : Validate predictions via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products .

Q. What methodologies address challenges in synthesizing high-purity derivatives for structure-activity relationship (SAR) studies?

  • Selective Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during caffeoyl acylation, followed by TBAF-mediated cleavage .
  • Enzymatic Catalysis : Employ lipases (e.g., Candida antarctica Lipase B) for regioselective esterification of the cyclohexane core .
  • Solid-Phase Synthesis : Anchor the carboxylic acid to Wang resin for iterative coupling-deprotection cycles, achieving >95% purity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity thresholds across studies?

  • Standardized Assay Conditions : Normalize data using the MTT assay protocol with matched cell densities (e.g., 5,000 cells/well) and serum-free incubation periods .
  • Batch-to-Batch Variability Testing : Compare cytotoxicity of independently synthesized batches (≥3) to isolate impurity-driven effects .
  • Meta-Analysis Frameworks : Apply multivariate regression to adjust for confounding factors (e.g., solvent DMSO concentration, exposure duration) .

Q. What experimental evidence supports or refutes the compound’s hypothesized dual role in apoptosis and autophagy regulation?

  • Western Blot Triaging : Quantify cleaved caspase-3 (apoptosis) and LC3-II/LC3-I ratios (autophagy) in dose/time-course experiments .
  • CRISPR Knockout Models : Use ATG5- or BAX-deficient cell lines to isolate pathway-specific effects .
  • Live-Cell Imaging : Track lysosomal pH (LysoTracker) and mitochondrial membrane potential (TMRM) concurrently to map crosstalk .

Methodological Resources

  • Structural Validation : Refer to IUPAC guidelines for cyclohexane carboxylate nomenclature and Pharmacopeial Forum protocols for purity criteria .
  • Synthetic Protocols : Consult Acta Crystallographica Section E for crystallographic data and Sigma-Aldrish’s rare chemical synthesis guidelines .
  • Toxicity Profiling : Align with IARC monographs on naturally occurring phenolic acids for carcinogenicity risk assessment frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Reactant of Route 2
1-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.